

Application Notes and Protocols: Auranofin in High-Throughput Combination Drug Screening

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Compound of Interest

Compound Name: Auranofin

Cat. No.: B1666135

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Introduction

Auranofin, an FDA-approved gold-containing compound traditionally used for the treatment of rheumatoid arthritis, has garnered significant interest for drug repurposing in oncology. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.^[1] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cancer cell death.^[1] High-throughput screening (HTS) of compound libraries in combination with **auranofin** has emerged as a powerful strategy to identify synergistic drug pairings that enhance its anticancer activity. These application notes provide a comprehensive overview and detailed protocols for utilizing **auranofin** in high-throughput combination drug screening campaigns.

Key Synergistic Combinations

High-throughput screening has identified several drugs that act synergistically with **auranofin** across various cancer types. Two prominent examples are:

- **Auranofin** and Celecoxib in Colorectal Cancer: A large-scale screen of FDA-approved drugs identified the anti-inflammatory drug celecoxib as a potent potentiator of **auranofin**'s anticancer effects in colorectal cancer cells.^{[2][3]}

- **Auranofin** and Cisplatin in Small Cell Lung Cancer: An HTS campaign to find sensitizers to the chemotherapy drug cisplatin in small cell lung cancer (SCLC) identified **auranofin** as a synergistic partner.[1][4]

Data Presentation

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation
DLD-1	Colorectal Cancer	~2.0	[2]
HCT-116	Colorectal Cancer	Not explicitly stated, but sensitive	[2]
HT-29	Colorectal Cancer	Not explicitly stated, but sensitive	[2]
H69	Small Cell Lung Cancer	Not explicitly stated, but sensitive	[1]
H196	Small Cell Lung Cancer	Not explicitly stated, but sensitive	[1]
Calu-6	Non-Small Cell Lung Cancer	3	[5]
A549	Non-Small Cell Lung Cancer	5	[5]
SK-LU-1	Non-Small Cell Lung Cancer	5	[5]
NCI-H460	Non-Small Cell Lung Cancer	4	[5]
NCI-H1299	Non-Small Cell Lung Cancer	1	[5]
MCF-7	Breast Cancer	3.37	[6]
OVCAR3	Ovarian Cancer	1.7-12	[7]
HT 1376	Urothelial Carcinoma	2.78 (24h)	[8]
BFTC 909	Urothelial Carcinoma	3.93 (24h)	[8]

Table 2: Synergistic Combinations with Auranofin

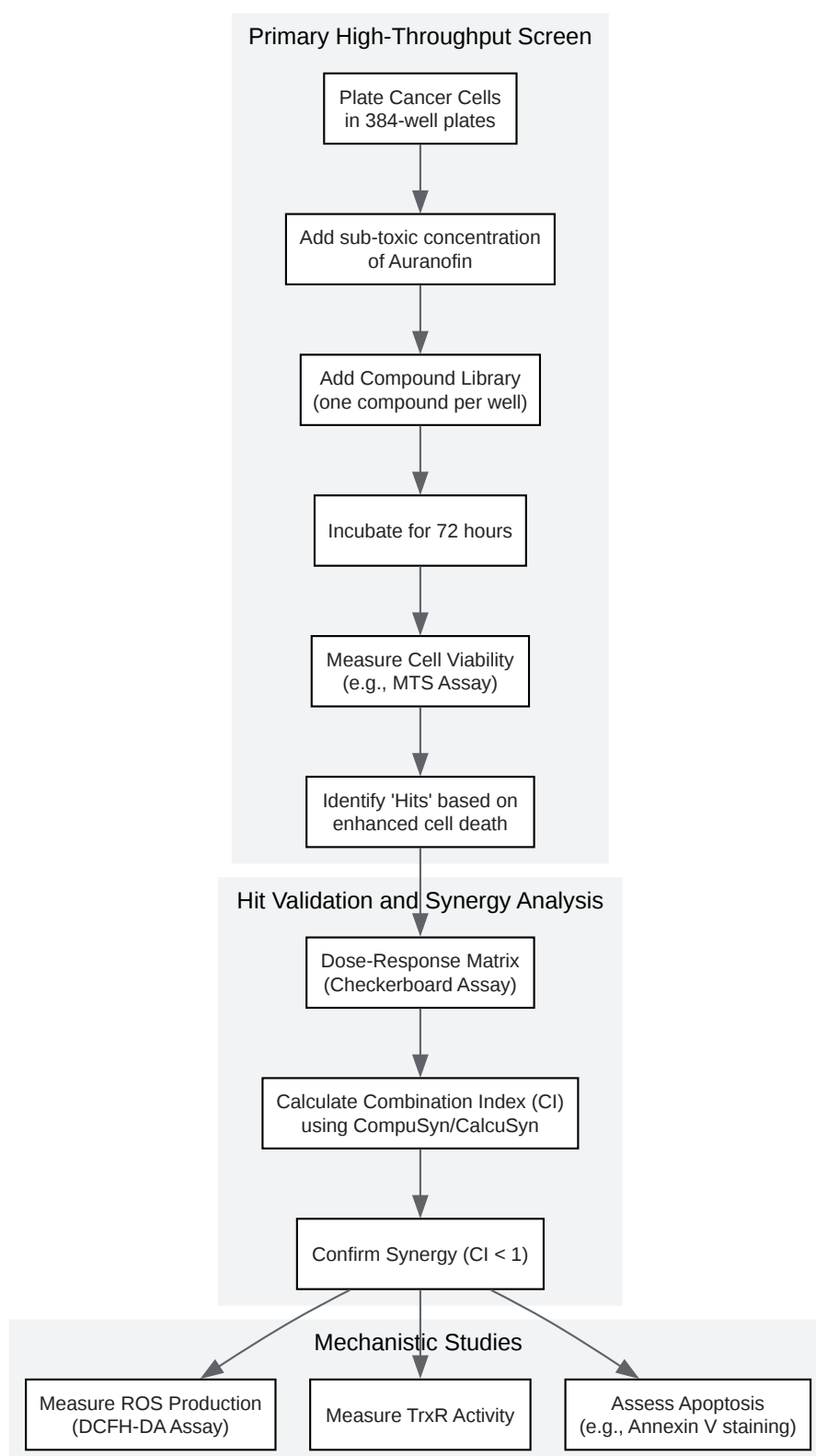
Combination Drug	Cancer Type	Cell Line(s)	Synergy Metric	Finding	Citation
Celecoxib	Colorectal Cancer	DLD-1, HCT-116, HT-29	Combination Index (CI)	CI values < 1 indicate synergy.[9]	[2]
Cisplatin	Small Cell Lung Cancer	H69, H196	Combination Index (CI)	CI values < 1 indicate synergy.[10]	[1]
Cisplatin	Ovarian Cancer	OVCAR3	Combination Index (CI)	CI values < 1 at ED25, ED50, ED75, and ED90.	[7]

Signaling Pathways and Experimental Workflows



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Caption: **Auranofin's** primary mechanism of action.



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Caption: High-throughput combination screening workflow.

Experimental Protocols

Protocol 1: High-Throughput Screening for Synergistic Compounds with Auranofin

Objective: To identify compounds that synergistically enhance the anticancer activity of **auranofin**.

Materials:

- Cancer cell line of interest (e.g., DLD-1 for colorectal cancer)
- Complete cell culture medium
- **Auranofin** (stock solution in DMSO)
- Compound library (e.g., FDA-approved drug library)
- 384-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in 384-well plates at a predetermined density (e.g., 1,000-3,000 cells/well) in a final volume of 40 μ L of complete medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Addition:
 - Prepare a sub-toxic concentration of **auranofin** in complete medium. A preliminary dose-response curve should be established to determine a concentration that causes minimal

(~10-20%) cell death on its own (e.g., 1 μ M for DLD-1 cells).[2]

- Add 5 μ L of the **auranofin** solution to each well (except for control wells which receive medium only).
- Using an automated liquid handler, add a fixed concentration of each compound from the library to individual wells (e.g., 5 μ M final concentration).[2] Include vehicle control (DMSO) wells.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Measurement (MTS Assay):
 - Add 10 μ L of MTS reagent to each well.[11][12]
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.[11][12]
- Hit Selection:
 - Calculate the percentage of cell growth inhibition for each compound alone and in combination with **auranofin**.
 - Identify "hits" as compounds that show a significant increase in growth inhibition when combined with **auranofin** compared to the compound alone (e.g., >60% increase in inhibition).[2]

Protocol 2: Synergy Analysis using the Checkerboard Assay and Combination Index (CI) Calculation

Objective: To validate and quantify the synergistic interaction between **auranofin** and a "hit" compound.

Materials:

- Cancer cell line
- Complete cell culture medium
- **Auranofin**
- "Hit" compound
- 96-well cell culture plates
- MTS reagent
- Plate reader
- Synergy analysis software (e.g., CompuSyn or CalcuSyn)

Procedure:

- Assay Setup (Checkerboard):
 - Prepare serial dilutions of **auranofin** and the hit compound in complete medium.
 - In a 96-well plate, add the drugs in a matrix format, with concentrations of **auranofin** varying along the rows and concentrations of the hit compound varying along the columns. Include wells with each drug alone and a vehicle control.
 - Seed cells into each well at the same density as the primary screen.
- Incubation and Viability Assay:
 - Incubate the plate for 72 hours.
 - Perform an MTS assay as described in Protocol 1.
- Data Analysis and CI Calculation:
 - Enter the dose-response data for each drug alone and in combination into the synergy analysis software.

- The software will calculate the Combination Index (CI) based on the Chou-Talalay method. [9]
- Interpret the CI values:
 - $CI < 1$: Synergism
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the synergistic drug combination increases intracellular ROS levels.

Materials:

- Cancer cell line
- Complete cell culture medium
- **Auranofin** and synergistic compound
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with **auranofin** alone, the synergistic compound alone, the combination, or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

- DCFH-DA Staining:
 - After treatment, wash the cells twice with PBS.
 - Incubate the cells with 5-10 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[\[13\]](#)[\[14\]](#)
 - Wash the cells twice with PBS to remove excess probe.
- Flow Cytometry Analysis:
 - Trypsinize and resuspend the cells in PBS.
 - Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[\[13\]](#)
 - An increase in fluorescence intensity indicates an increase in intracellular ROS.

Protocol 4: Thioredoxin Reductase (TrxR) Activity Assay

Objective: To confirm that **auranofin** and its synergistic combination inhibit TrxR activity in cells.

Materials:

- Treated cell lysates
- TrxR activity assay kit (commercially available, typically based on the reduction of DTNB)
- TE buffer (Tris-EDTA)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- NADPH
- Spectrophotometer

Procedure:

- Cell Lysate Preparation:
 - Treat cells as described in Protocol 3.
 - Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
- TrxR Activity Assay:
 - In a 96-well plate, add the cell lysate to a reaction mixture containing TE buffer, DTNB, and NADPH.
 - Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase is proportional to the TrxR activity.
 - Calculate the TrxR activity as a percentage of the activity in untreated control cells.

Conclusion

Auranofin's well-defined mechanism of action as a TrxR inhibitor makes it an excellent candidate for combination therapies. The high-throughput screening and validation protocols outlined in these application notes provide a robust framework for identifying and characterizing novel synergistic drug combinations with **auranofin**. These approaches are critical for advancing the repurposing of **auranofin** as a promising anticancer agent.

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